2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2,5-Dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol and 4-methoxybenzoyl chloride.
Stepwise Alkylation and Acylation: The sulfur atom of the thiadiazole ring is alkylated, followed by the acylation of the nitrogen atom to form the target compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure high yield and purity. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-Dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
2,5-Dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of both chloro and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)15-20-21-16(24-15)19-14(22)12-8-10(17)4-7-13(12)18/h2-8H,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQZDAUNYOOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.